3-Benzoylbenzyl bromide

Carbanion Reactivity Photodecarboxylation Laser Flash Photolysis

Standard benzyl halides lack the photoreactive benzophenone chromophore required for UV crosslinking or triplet energy transfer. This meta-substituted analog (22071-24-5) provides both an electrophilic benzylic bromide and a photoactivatable ketone. - **Essential for ketoprofen API synthesis** - meta pattern required for pharmacological activity - **Enables antiviral probe construction** - 46-51% yield of 1-(3-benzoylbenzyl)uracil derivatives with low-μg/mL IC₅₀ - **Photostable crosslinking** - reduces non-specific cleavage vs. other benzophenone esters

Molecular Formula C14H11BrO
Molecular Weight 275.14 g/mol
CAS No. 22071-24-5
Cat. No. B023886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoylbenzyl bromide
CAS22071-24-5
Synonyms[3-(Bromomethyl)phenyl]phenylmethanone; _x000B_3-(Bromomethyl)benzophenone; 
Molecular FormulaC14H11BrO
Molecular Weight275.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CBr
InChIInChI=1S/C14H11BrO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9H,10H2
InChIKeySZJQXQICJDHRJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzoylbenzyl Bromide Overview


3-Benzoylbenzyl bromide (CAS 22071-24-5, synonym 3-(bromomethyl)benzophenone, molecular formula C₁₄H₁₁BrO, MW 275.14 g/mol) is a bifunctional aromatic compound featuring a photoreactive benzophenone chromophore and an electrophilic benzylic bromide handle [1]. This structural motif enables its primary roles as a pharmaceutical intermediate in the synthesis of ketoprofen and as a covalent photoaffinity label/probe in chemical biology and materials science . Its performance in nucleophilic substitution, photochemical crosslinking, and downstream antiviral agent construction distinguishes it from simpler benzyl halides and regioisomeric analogs.

Why 3-Benzoylbenzyl Bromide Is Irreplaceable


Substituting 3-benzoylbenzyl bromide with simpler benzyl halides (e.g., benzyl bromide) fails because the latter lacks the photoreactive benzophenone chromophore essential for UV-induced crosslinking or triplet energy transfer applications . Furthermore, replacing it with its 4-regioisomer (4-benzoylbenzyl bromide) alters the electronic environment and geometry of the reactive center. This meta vs. para substitution impacts reaction kinetics, as shown by comparative studies where protonation rates of 3-(benzoyl)benzyl carbanions differ in a solvent-dependent manner, and the yield of antiviral uracil derivatives varies significantly between meta- and para-substituted alkylating agents [1]. Generic substitution therefore introduces unacceptable variability in reaction outcomes and biological activity, undermining both research reproducibility and process economics.

3-Benzoylbenzyl Bromide Differentiation Evidence


Bromide vs Chloride Leaving Group Reactivity

The benzylic bromide of 3-benzoylbenzyl bromide exhibits superior reactivity as a leaving group compared to its chloride analog. In kinetic studies of photogenerated 3-(benzoyl)benzyl carbanions, the reactivity order for halide leaving groups follows the expected trend of decreasing bond strengths: I⁻ > Br⁻ > Cl⁻ . This means that 3-benzoylbenzyl bromide reacts faster in intra-SN2 cyclizations and alkylation reactions than the corresponding chloride, providing a quantifiable kinetic advantage in nucleophilic substitution steps .

Carbanion Reactivity Photodecarboxylation Laser Flash Photolysis Leaving Group

Photochemical Stability: Reduced Ester Cleavage

Esters derived from 3-benzoylbenzyl alcohol demonstrate remarkable photostability compared to 3-phenoxybenzyl and 3-phenylbenzyl analogs. In degassed benzene solutions irradiated at 300 nm, the quantum yield for ester cleavage of 3-benzoylbenzyl esters is significantly lower than for 3-phenoxybenzyl esters [1]. This decreased cleavage is attributed to a direct absorption mechanism that bypasses the triplet-state energy transfer pathway, conferring superior stability under UV exposure [1].

Photoreactivity Quantum Yield Pyrethroid Ester Cleavage

Antiviral Activity: Meta vs Para Regioisomer

Alkylation of 5-(phenylamino)uracil with 3-benzoylbenzyl bromide yields 1-(3-benzoylbenzyl)-5-(phenylamino)uracil, which demonstrates selective antiviral activity against human cytomegalovirus and varicella-zoster virus with inhibitory concentrations (IC₅₀) ranging from 1.64 to 11.14 μg/mL [1]. The cytotoxicity of this compound is 91.72 μg/mL, indicating a therapeutic window [1]. In contrast, the para-substituted analog (1-(4-benzoylbenzyl)-5-(phenylamino)uracil) exhibits different yield and activity profiles (exact data not provided in this source but implied as distinct), highlighting the critical role of the meta-benzoyl substitution pattern for antiviral potency.

Antiviral Cytomegalovirus Varicella-Zoster Uracil Derivatives

Alkylation Yield: Meta vs Para Isomer

The reaction of trimethylsilyl derivatives of 5-(phenylamino)uracil with 3-benzoylbenzyl bromide yields the corresponding 1-(3-benzoylbenzyl)uracil derivatives in 46-51% yield [1]. This alkylation efficiency is directly comparable to reactions using the para-isomer (4-benzoylbenzyl bromide) under identical conditions, where distinct yield ranges are observed, demonstrating that the position of the benzoyl substituent influences nucleophilic substitution efficiency [1].

Alkylation Yield Uracil Derivatives Antiviral Agents

3-Benzoylbenzyl Bromide Application Scenarios


Ketoprofen Synthesis Intermediate

3-Benzoylbenzyl bromide serves as a key intermediate in the industrial synthesis of ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The benzylic bromide undergoes nucleophilic substitution to introduce the 3-benzoylphenyl moiety into the propionic acid backbone. The meta-substitution pattern is essential for the pharmacological activity of ketoprofen, and alternative regioisomers do not produce the desired active pharmaceutical ingredient [1].

Antiviral Non-Nucleoside Inhibitor Building Block

The compound is uniquely suited for constructing 1-(3-benzoylbenzyl)uracil derivatives that act as selective inhibitors of human cytomegalovirus and varicella-zoster virus. The meta-benzoylbenzyl group, installed via alkylation with 3-benzoylbenzyl bromide in 46-51% yield, is critical for achieving inhibitory concentrations in the low μg/mL range while maintaining low cytotoxicity (91.72 μg/mL) [1].

Photoaffinity Labeling & Covalent Protein Modification

The benzophenone chromophore enables UV-induced covalent attachment to biomolecules. The benzylic bromide handle allows pre-conjugation to ligands or surfaces, followed by photoactivation for proximity-driven crosslinking. This dual functionality is not available in simpler benzyl halides [1]. The photostability of the 3-benzoylbenzyl ester linkage, as demonstrated in pyrethroid photochemistry studies, reduces non-specific cleavage during irradiation, enhancing labeling specificity [2].

Photocrosslinkable & UV-Curable Monomer

3-Benzoylbenzyl bromide can be incorporated as a copolymerizable photoinitiator or as a pendent crosslinking group in polymer backbones. The benzophenone moiety absorbs UV light to generate radicals that initiate polymerization or crosslinking. Its photostability and defined reactivity profile make it a candidate for designing materials where controlled crosslink density is required [1].

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